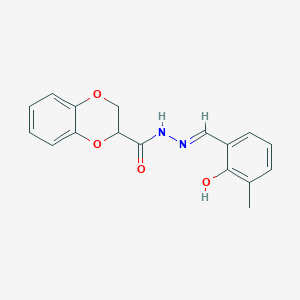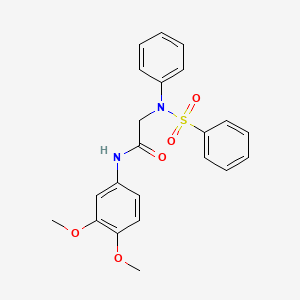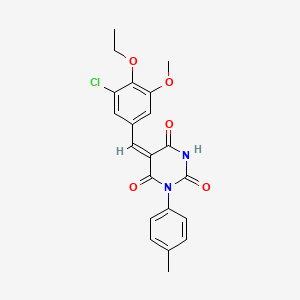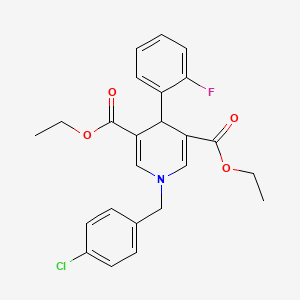![molecular formula C11H14ClNOS B6035182 4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)
4-[(4-chlorophenyl)thio]-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenyl)thio]-N-methylbutanamide, also known as TFMPP, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used for various research purposes since then. TFMPP has been found to have a wide range of effects on the central nervous system, making it a valuable tool for researchers in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-[(4-chlorophenyl)thio]-N-methylbutanamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. 4-[(4-chlorophenyl)thio]-N-methylbutanamide has also been found to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
4-[(4-chlorophenyl)thio]-N-methylbutanamide has been found to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, leading to feelings of euphoria and relaxation. 4-[(4-chlorophenyl)thio]-N-methylbutanamide has also been found to have mild hallucinogenic effects, such as visual distortions and altered perception of time.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorophenyl)thio]-N-methylbutanamide has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. 4-[(4-chlorophenyl)thio]-N-methylbutanamide also has a wide range of effects on the central nervous system, making it a valuable tool for researchers studying the effects of psychoactive compounds. However, 4-[(4-chlorophenyl)thio]-N-methylbutanamide also has several limitations. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. 4-[(4-chlorophenyl)thio]-N-methylbutanamide also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 4-[(4-chlorophenyl)thio]-N-methylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, such as depression and anxiety. 4-[(4-chlorophenyl)thio]-N-methylbutanamide has also been studied for its potential use as a tool for studying the effects of psychoactive compounds on the brain. Further research is needed to fully understand the mechanism of action of 4-[(4-chlorophenyl)thio]-N-methylbutanamide and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorophenyl)thio]-N-methylbutanamide involves the reaction of 4-chlorothiophenol with N-methylbutanamide in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain pure 4-[(4-chlorophenyl)thio]-N-methylbutanamide. The synthesis of 4-[(4-chlorophenyl)thio]-N-methylbutanamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)thio]-N-methylbutanamide has been used extensively in scientific research to study the effects of phenylpiperazine derivatives on the central nervous system. It has been found to have a range of effects, including serotonin receptor agonism and inhibition of dopamine uptake. 4-[(4-chlorophenyl)thio]-N-methylbutanamide has also been studied for its potential use in the treatment of various neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13-11(14)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHBEAPZLQTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)


![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)



![3-{2-[4-(4-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6035154.png)
![5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B6035156.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![2-(2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6035179.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)